L-Tartaric acid

Catalog No.
S544572
CAS No.
87-69-4
M.F
C4H6O6
H2C4H4O6
M. Wt
150.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tartaric acid

CAS Number

87-69-4

Product Name

L-Tartaric acid

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C4H6O6
H2C4H4O6

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N

SMILES

O=C(O)[C@H](O)[C@@H](O)C(O)=O

Solubility

2.96 M
582 mg/mL at 20 °C
soluble in water and alcohol; 1 gm in 0.8 ml water
1 g in 3 ml 95% alcohol (in ethanol)

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound L-Tartaric acid is 150.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.96 m582 mg/ml at 20 °csoluble in water and alcohol; 1 gm in 0.8 ml water1 g in 3 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759609. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. It belongs to the ontological category of tartaric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

L-tartaric acid's unique property lies in its ability to form diastereomers with other chiral molecules. Diastereomers are stereoisomers that are not mirror images. When L-tartaric acid interacts with a racemic mixture (a 50:50 mix of enantiomers) of another molecule, it preferentially binds to one enantiomer, forming a diastereomer complex. This difference in binding affinity allows scientists to separate the two enantiomers through techniques like chromatography or crystallization [].

Here's a specific example: L-tartaric acid is used in the resolution of racemic mixtures of amino acids. Amino acids are the building blocks of proteins, and their chirality plays a vital role in their function. By complexing L-tartaric acid with a racemic mixture of an amino acid, scientists can separate the L- and D-enantiomers, enabling further research on their individual properties [].

L-Tartaric Acid as a Chiral Building Block

Beyond separation techniques, L-tartaric acid serves as a valuable chiral building block in organic synthesis. Its well-defined structure and chirality make it a versatile starting material for the creation of other chiral molecules. Researchers can utilize L-tartaric acid to synthesize complex chiral compounds with specific biological or material properties [].

One example is the development of chiral catalysts. Catalysts are substances that accelerate chemical reactions without being consumed themselves. Chiral catalysts can be designed to selectively promote reactions involving specific enantiomers. L-tartaric acid can be incorporated into the design of these catalysts, leading to more efficient and enantioselective reactions [].

  • Origin: L-tartaric acid is found abundantly in many fruits, particularly grapes. It's also present in tamarinds, bananas, avocados, and citrus fruits. Commercially, it's primarily obtained as a byproduct during wine fermentation.
  • Significance in Scientific Research: L-tartaric acid played a crucial role in the history of stereochemistry. Louis Pasteur's work on the separation of racemic tartaric acid into its L and D isomers demonstrated the concept of molecular chirality. This discovery had a profound impact on our understanding of molecular structure and function.

Molecular Structure Analysis

L-tartaric acid has a molecular formula of C₄H₆O₆. Its structure features a central carbon chain with two hydroxyl (-OH) groups and two carboxyl (-COOH) groups attached. The key feature is the presence of two chiral centers (carbons bonded to four different groups). This asymmetry gives rise to two stereoisomers: L-tartaric acid and D-tartaric acid, which are mirror images of each other but have different physical and chemical properties [].


Chemical Reactions Analysis

Synthesis
Decomposition

When heated above 168°C, L-tartaric acid undergoes dehydration, decarboxylation, and finally decomposes to form pyruvic acid and carbon dioxide.

Other Relevant Reactions:

  • L-tartaric acid reacts with bases to form salts, such as potassium bitartrate (cream of tartar).
  • It can be used as an acid catalyst in various organic reactions [].

Balanced Chemical Equation (Decomposition):

C₄H₆O₆ (tartaric acid) → CH₃COCOO⁻ (pyruvate) + CO₂ (carbon dioxide) + H₂O (water)


Physical And Chemical Properties Analysis

  • Melting Point: 174-177 °C []
  • Boiling Point: Decomposes above 168 °C
  • Solubility: Highly soluble in water (1.33 g/mL at 25 °C) []; slightly soluble in ethanol; insoluble in most organic solvents [].
  • Appearance: White, crystalline solid [].
  • Acidity: L-tartaric acid is a diprotic acid, meaning it can donate two protons in aqueous solutions [].

L-tartaric acid exhibits various mechanisms of action depending on its application.

  • In Food Science: As an acidulant, it adds a tart flavor to foods and beverages. It can also act as a chelating agent, binding to metal ions and affecting their reactivity.
  • In Pharmaceuticals: L-tartaric acid can be used as a salt-forming agent to improve the solubility and stability of certain drugs.

Safety Data:

  • Oral LD₅₀ (rat): 5900 mg/kg

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; Liquid; PelletsLargeCrystals
Colourless or translucent crystalline solid or white crystalline powder
Solid
colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste

XLogP3

-1.9

Exact Mass

150.0164

Appearance

Solid powder

Melting Point

173.625 °C
Between 168 °C and 170 °C
169°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W4888I119H

GHS Hazard Statements

Aggregated GHS information provided by 4581 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 45 of 4581 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 4536 of 4581 companies with hazard statement code(s):;
H302 (44.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (57.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (44.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (39.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (60.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tartaric Acid is primarily indicated in conditions like Antiscorbutic, Antiseptic.

Pharmacology

Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.
Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

133-37-9
87-69-4

Wikipedia

Tartaric acid
Tartrate
L-tartaric acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Buffering

General Manufacturing Information

All other chemical product and preparation manufacturing
Cyclic crude and intermediate manufacturing
Fabricated metal product manufacturing
Laboratory Use
Petroleum lubricating oil and grease manufacturing
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-: ACTIVE

Dates

Modify: 2023-08-15
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